Antimycin A4b

Description

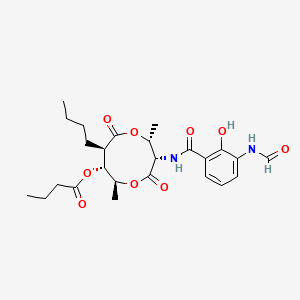

Properties

CAS No. |

117603-45-9 |

|---|---|

Molecular Formula |

C25H34N2O9 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate |

InChI |

InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31)/t14-,15+,17-,20+,22+/m1/s1 |

InChI Key |

GYANSQKXOLFAFP-IRSNHEQCSA-N |

SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |

Isomeric SMILES |

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |

Other CAS No. |

117603-45-9 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Binding Mechanism of Antimycin A4b at Complex III

This technical guide details the specific binding mechanism of Antimycin A4b within the mitochondrial Cytochrome

Executive Summary

This compound is a specific isoform of the Antimycin A class of naturally occurring antibiotics produced by Streptomyces species. It functions as a potent inhibitor of cellular respiration by binding selectively to the Quinone Reduction Site (

While the Antimycin A complex is often used as a mixture in research, the A4b isoform is chemically distinct, characterized by a specific hydrophobic tail configuration (butyl group at

Molecular Architecture of the Target

To understand the binding of this compound, one must first delineate the topology of the target site within the Q-cycle.

The Target: Cytochrome Subunit ( Site)

Complex III operates via the Q-cycle , coupling electron transfer to proton translocation. This mechanism requires two distinct quinone binding sites:

- Site (Center P): Located near the intermembrane space (positive side); site of ubiquinol oxidation.

- Site (Center N): Located near the mitochondrial matrix (negative side); site of ubiquinone reduction.

This compound specifically targets the

Chemical Structure of this compound

Unlike the generic "Antimycin A" mixture, A4b has a defined stereochemical structure:

-

Core Scaffold: A nine-membered dilactone ring fused to a 3-formamidosalicylic acid (3-FASA) headgroup.

-

Variable Side Chains (The "A4b" Signature):

- (Acyl at C7): Isovaleryl group (3-methylbutanoate).

- (Alkyl at C8): Butyl group (shorter than the hexyl group found in Antimycin A1).

This shorter butyl tail alters the volume occupied within the hydrophobic access channel compared to the A1 isoform, potentially influencing binding kinetics in species with sterically constrained pockets, although the headgroup binding remains conserved.

The Specific Binding Interface

The binding of this compound is driven by a "lock and key" mechanism where the headgroup provides the specificity and the dilactone ring/tails provide the hydrophobic affinity.

The Anchoring Headgroup (Specificity)

The 3-formamidosalicylic acid moiety penetrates deep into the

-

Asp228 (Aspartate 228): The phenolic hydroxyl group (-OH) and the amide nitrogen (-NH) of Antimycin form a bidentate hydrogen bond with the carboxylate side chain of Asp228. This is the essential "anchor" point.

-

Lys227 (Lysine 227): The carbonyl oxygen of the formyl group interacts with Lys227, often mediated by a structural water molecule.

-

Ser35 (Serine 35): In some high-resolution structures, a water-mediated hydrogen bond connects the amide system to Ser35 on Helix A.

The Hydrophobic Pocket (Affinity)

The dilactone ring and the A4b-specific side chains (

-

Phe220 (Phenylalanine 220)

-

Leu201 (Leucine 201) (Numbering varies by species, often His202/His201 in bovine/yeast)

-

Met194 and Trp31

The butyl tail (

Mechanism of Inhibition

-

Displacement: this compound competes with Ubiquinone (Q) for the

pocket. Its binding affinity ( -

Electronic Blockade: By occupying the site, it prevents electrons from transferring from Heme

to Ubiquinone. -

Q-Cycle Disruption: This blockage prevents the re-oxidation of the

-hemes. Electrons accumulate on Heme

Visualization of the Mechanism

Diagram 1: The Q-Cycle and Antimycin Blockade

This diagram illustrates the electron flow and the specific point of interruption by this compound.

Caption: Schematic of the Q-cycle showing the specific blockade of electron transfer from Heme bH to the Qi site by this compound.

Diagram 2: Molecular Binding Interaction Map

A detailed view of the residue-level interactions stabilizing this compound.

Caption: Interaction map detailing the H-bond network (Green) and hydrophobic contacts (Red) stabilizing this compound.

Experimental Protocols for Validation

To verify the binding of this compound specifically, the following protocols are recommended. These rely on the unique spectral signature induced by the "Reductant-Induced Oxidation" phenomenon (or lack thereof) when the site is blocked.

Spectrophotometric Binding Assay (Red Shift)

Antimycin binding induces a bathochromic shift (Red Shift) in the absorption spectrum of reduced Cytochrome

-

Preparation: Isolate mitochondria or purified Complex III (approx 1-2

M) in reaction buffer (50 mM phosphate, pH 7.4). -

Reduction: Add succinate or NADH to fully reduce the chain.

-

Titration: Titrate this compound (dissolved in ethanol) in sub-stoichiometric increments (e.g., 0.1 equivalent steps).

-

Measurement: Monitor the difference spectrum (Antimycin-treated vs. Untreated) at 562 nm - 566 nm .

-

Result: A specific peak at 564 nm typically increases linearly until saturation (1:1 binding stoichiometry per monomer), confirming specific binding to the

site.

Enzymatic Inhibition Kinetics

-

Assay System: Decylubiquinol-Cytochrome

reductase activity assay. -

Substrates: Decylubiquinol (

) as electron donor, oxidized Cytochrome -

Reaction: Monitor Cytochrome

reduction at 550 nm . -

Inhibition: Add varying concentrations of A4b (

to -

Analysis: Plot activity vs. [Inhibitor]. Calculate

. A sigmoidal curve with an

References

- Gao, X., et al. (2003).

Structural differences between Antimycin A4b and other antimycins

An In-Depth Technical Guide to the Structural Differences Between Antimycin A4b and Other Antimycins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimycins are a class of potent mitochondrial inhibitors produced by Streptomyces species, with a history of use as pesticides and recent interest as potential anticancer agents. This guide provides a detailed technical exploration of the structural nuances within the antimycin family, with a specific focus on delineating the structural characteristics of this compound in comparison to other well-documented congeners. We will delve into the core chemical scaffold common to all antimycins, elucidate the key points of structural diversity, and present the analytical methodologies employed for their characterization. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and mitochondrial biology, providing both foundational knowledge and practical insights into the structure-activity relationships of these complex molecules.

The Antimycin Core Scaffold: A Foundation for Diversity

The antimycins share a conserved and intricate chemical architecture, which is essential for their biological activity. This core structure is a nine-membered dilactone ring attached to a 3-formylamino-salicylamide head group. The salicylamide moiety is crucial for the potent inhibition of the mitochondrial cytochrome bc1 complex (Complex III), a key component of the electron transport chain.

The biosynthesis of this complex molecule is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. The 3-formylamino-salicylate starter unit is derived from tryptophan. This conserved headgroup and the nine-membered ring form the foundational scaffold upon which structural diversity is built, primarily through variations in two side chains.

The Genesis of Diversity: Alkyl and Acyl Side Chains

The primary source of structural variation among the different antimycin A congeners lies in the identity of the alkyl and acyl side chains attached to the dilactone ring, specifically at the C-8 and C-7 positions, respectively. These seemingly minor modifications can have significant impacts on the lipophilicity, bioavailability, and ultimately, the biological potency of the individual antimycin molecules.

Unraveling the Structure of this compound

This compound is characterized by a specific combination of these side chains. Its molecular formula is C25H34N2O9. According to its IUPAC name, [(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate, this compound possesses:

-

An n-butyl group at the C-8 position of the dilactone ring.

-

A butanoate acyl group at the C-7 position.

These features distinguish it from other members of the Antimycin A series.

A Comparative Structural Analysis of Antimycin A Congeners

To fully appreciate the unique structure of this compound, it is essential to compare it with other well-characterized antimycins. The following table summarizes the key structural differences among several common Antimycin A analogues.

| Antimycin Congener | C-8 Alkyl Side Chain (R2) | C-7 Acyl Side Chain (R1) | Molecular Formula |

| Antimycin A1 | n-hexyl | isovaleroyl | C28H40N2O9 |

| Antimycin A2 | n-hexyl | isobutyryl | C27H38N2O9 |

| Antimycin A3 | n-butyl | isovaleroyl | C26H36N2O9 |

| This compound | n-butyl | butanoyl | C25H34N2O9 |

Table 1: Structural Comparison of Antimycin A Congeners.

This comparative data highlights the systematic variation in chain length and branching of the alkyl and acyl moieties, which provides a basis for understanding potential differences in their biological activities.

Elucidating the Structures: A Methodological Overview

The determination of the precise chemical structures of antimycins relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of natural products. For molecules like antimycins, a suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified antimycin analogue in approximately 0.5 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

-

1D NMR Acquisition:

-

Acquire a standard 1H NMR spectrum to assess the overall complexity and purity of the sample.

-

Acquire a 13C NMR spectrum, often using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH2, and CH3 groups.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment reveals 1H-1H spin-spin couplings, allowing for the tracing of proton networks within the molecule, such as the spin systems in the alkyl and acyl chains.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei, providing a map of which protons are attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems and for establishing the connectivity across quaternary carbons and ester/amide linkages. For example, an HMBC correlation between the proton at C-7 and the carbonyl carbon of the butanoyl group would confirm the location of the acyl chain in this compound.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is invaluable for determining the stereochemistry of the molecule.

-

-

Data Analysis and Structure Assembly:

-

Integrate the information from all NMR experiments to piece together the molecular fragments and establish their connectivity, ultimately leading to the complete chemical structure.

-

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate molecular weight of the compound, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that offer valuable structural information.

-

Sample Preparation:

-

Prepare a dilute solution of the purified antimycin in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Liquid Chromatography (LC) Separation:

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the compound using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization. This separates the different antimycin congeners if a mixture is present.

-

-

Mass Spectrometry (MS) Analysis:

-

The eluent from the LC is directed into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common method for antimycins.

-

Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion (e.g., [M+H]+ or [M-H]-). This allows for the confident determination of the molecular formula.

-

Tandem MS (MS/MS): Isolate the molecular ion of interest and subject it to collision-induced dissociation (CID). The resulting fragment ions provide information about the structure of the molecule. For instance, the fragmentation pattern can reveal the loss of the acyl side chain, helping to identify its mass and composition.

-

Visualizing the Molecular Architecture and Interactions

Comparative Structures of Antimycin A Congeners

A diagram illustrating the common core and variable side chains.

Workflow for Structural Elucidation

A workflow for the structural elucidation of this compound.

Biological Implications of Structural Diversity

The structural variations in the alkyl and acyl side chains are not merely academic curiosities; they have profound implications for the biological activity of the antimycins. These modifications alter the lipophilicity of the molecules, which can affect their ability to cross cell membranes and access their mitochondrial target.

Conclusion

This compound, with its characteristic n-butyl and butanoyl side chains, represents a distinct member of the diverse antimycin family. Its structure, and that of its congeners, can be confidently elucidated through a combination of advanced NMR and mass spectrometry techniques. Understanding these subtle structural differences is paramount for the rational design of novel antimycin-based therapeutics and for a deeper comprehension of their mechanism of action at the molecular level. This guide has provided a comprehensive overview of the structural landscape of antimycins, with a focused lens on this compound, and has outlined the experimental methodologies that are the bedrock of natural product characterization.

References

-

Abidi, S. L. (2005). 1H and 13C resonance designation of antimycin A1 by two-dimensional NMR spectroscopy. Magnetic Resonance in Chemistry, 43(6), 496–500. [Link]

-

Huang, L. S., Cobessi, D., Tung, E. Y., & Berry, E. A. (2005). Binding of the respiratory chain inhibitor antimycin to the mitochondrial bc1 complex: a new crystal structure reveals an altered intramolecular hydrogen-bonding pattern. Journal of molecular biology, 351(3), 573–597. [Link]

-

Saari, G. N., Steiner, J. N., Lada, B., & Carmosini, N. (2024). Determination of antimycin–a in a liquid formulation by high performance liquid chromatography–mass spectrometry. U.S. Geological Survey Open-File Report 2024–1068. [Link]

-

Liu, Z., Ishikawa, K., Hama, K., Miyamoto, T., Rotinsulu, H., Losung, F., ... & Kondoh, M. (2020). Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening. The Journal of biological chemistry, 295(1), 133–143. [Link]

-

Saari, G. N., Steiner, J. N., Lada, B., & Carmosini, N. (2024). Determination of Antimycin–A in a Liquid Formulation by High Performance Liquid Chromatography–Mass Spectrometry. USGS Publications Warehouse. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Tetaud, E., & Taanman, J. W. (2014). A phylogenetic and evolutionary analysis of antimycin biosynthesis. BMC genomics, 15, 1013. [Link]

-

ResearchGate. (n.d.). Structures of antimycin A 1 and NQNO. [Link]

-

ResearchGate. (n.d.). 13 C and 1 H NMR data for 1. [Link]

-

ResearchGate. (n.d.). Antimycins A 1 , A 2 , A 3 , and A 4 and non-natural.... [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Seipke, R. F., & Loria, R. (2013). The regulation and biosynthesis of antimycins. The Journal of antibiotics, 66(8), 449–456. [Link]

-

Tetaud, E., & Taanman, J. W. (2017). A phylogenetic and evolutionary analysis of antimycin biosynthesis. bioRxiv. [Link]

-

Fisher, N., & Esser-Kahn, A. P. (2015). Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin. Biochimica et biophysica acta, 1847(12), 1441–1448. [Link]

-

University of Sussex. (n.d.). NMR Sample Preparation. [Link]

-

Miyoshi, H., Tokutake, N., Imaeda, Y., Akagi, T., & Iwamura, H. (1995). Structural factors of antimycin A molecule required for inhibitory action. Biochimica et biophysica acta, 1229(2), 149–154. [Link]

-

Huang, L. S., Cobessi, D., Tung, E. Y., & Berry, E. A. (2005). Binding of the respiratory chain inhibitor antimycin to the mitochondrial bc1 complex: a new crystal structure reveals an altered intramolecular hydrogen-bonding pattern. Journal of molecular biology, 351(3), 573–597. [Link]

-

Tzung, S. P., Kim, K. M., Bâsâñez, G., Giedt, C. D., Simon, J., Zimmerberg, J., ... & Hockenbery, D. M. (2001). Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3. Nature cell biology, 3(2), 183–191. [Link]

-

Fisher, N., & Esser-Kahn, A. P. (2015). Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin. Biochimica et biophysica acta, 1847(12), 1441–1448. [Link]

Technical Guide: Role of Antimycin A4b in Mitochondrial-Mediated Apoptosis

[1]

Executive Summary

Antimycin A4b is a specific, potent macrodiolide antibiotic isolated from Streptomyces species (e.g., S. kitazawaensis, S. argillaceus). While often commercially available as part of the "Antimycin A" complex (a mixture of A1, A2, A3, and A4), the A4b fraction represents a distinct structural analog characterized by a specific short-chain alkyl substitution (n-butyl).

This guide delineates the precise role of this compound as a chemical probe for inducing intrinsic (mitochondrial) apoptosis. Unlike broad-spectrum cytotoxins, this compound acts with high specificity at the Qi site of Complex III (Ubiquinol:cytochrome c oxidoreductase), acting as a "molecular switch" to force superoxide generation. This document provides the mechanistic basis, validated experimental protocols, and data interpretation frameworks required to utilize this compound in apoptosis research.

Part 1: Molecular Characterization & Mechanism

Structural Specificity

This compound belongs to the antimycin family of nine-membered dilactones. Its functional efficacy is dictated by its bipartite structure:

-

3-formamidosalicyl moiety: Responsible for binding to the heme group.[1]

-

Dilactone ring: Confers specificity to the Qi site.

-

A4b Distinction: Unlike Antimycin A1 (hexyl side chain), A4b typically possesses a shorter n-butyl side chain at the C8 position.[1] This reduces lipophilicity (

) relative to A1, potentially altering intracellular accumulation kinetics while retaining high affinity for the cytochrome b subunit.

The Mechanistic Core: Q-Cycle Inhibition

The apoptotic potency of this compound stems from its interruption of the Q-cycle within the Inner Mitochondrial Membrane (IMM).

-

Binding Event: this compound binds tightly to the Qi site (Center N) of cytochrome b.

-

Electron Blockade: It inhibits the oxidation of transient ubisemiquinone (

) to ubiquinone ( -

Forced ROS Generation: Electrons continue to enter Complex III at the Qo site (Center P). Because the exit path (Qi) is blocked by A4b, electrons accumulate on heme

and heme -

The "Short Circuit": The stalled electrons are transferred directly to molecular oxygen (

) at the Qo site, generating Superoxide Anion (

This mechanism is distinct from Rotenone (Complex I inhibitor) or Cyanide (Complex IV inhibitor); this compound is a ROS generator par excellence.[1]

Pathway Visualization

The following diagram illustrates the transition from Q-cycle inhibition to apoptotic execution.

Figure 1: Mechanistic pathway of this compound-induced apoptosis, highlighting the specific blockade of the Qi site leading to ROS-dependent mitochondrial outer membrane permeabilization (MOMP).[1]

Part 2: Experimental Protocols

Reagent Preparation & Handling

This compound is highly hydrophobic.[1] Proper solubilization is critical to prevent precipitation and inconsistent dosing.

-

Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (100%).[1]

-

Stock Concentration: Prepare a 10 mM master stock.

-

Storage: -20°C, protected from light. Stable for 6 months.

-

Working Solution: Dilute in culture media immediately prior to use.[1] Final DMSO concentration must be

.[1]

Protocol: Induction of Apoptosis in Adherent Cells (e.g., HeLa, HepG2)

Objective: To induce measurable intrinsic apoptosis via the mitochondrial pathway.

Step-by-Step Methodology:

-

Seeding: Seed cells at

cells/well in a 6-well plate. Incubate for 24h to reach 70-80% confluency. -

Dose-Response Setup: Prepare this compound dilutions in warm media.

-

Treatment: Aspirate old media and add treated media. Incubate for 12 to 24 hours .

-

Note: this compound acts rapidly; mitochondrial depolarization can occur within 1-4 hours.[1]

-

-

Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells.[1] Combine for analysis to ensure late-stage apoptotic cells are not lost.

Protocol: Validating Mitochondrial ROS (MitoSOX Red)

Rationale: Unlike DCFDA (cytosolic ROS), MitoSOX selectively targets mitochondria, confirming the Qi site mechanism.

-

Staining: After 4h of this compound treatment, wash cells with HBSS.

-

Incubation: Add 5

M MitoSOX Red working solution. Incubate 10 min at 37°C protected from light. -

Analysis: Flow Cytometry (Ex/Em: 510/580 nm).

-

Expected Result: Rightward shift in fluorescence intensity compared to control.[1]

-

Protocol: Assessing Membrane Potential (JC-1 Assay)

Rationale: Validates the collapse of

Part 3: Data Interpretation & Troubleshooting[1]

Expected Quantitative Outcomes

The following table summarizes expected data trends when treating cells with an apoptotic dose (

| Assay Endpoint | Vehicle Control | This compound Treated | A4b + NAC (Rescue) | Interpretation |

| MitoSOX Intensity | Low (Baseline) | High (++++) | Low (+) | A4b specifically generates mitochondrial superoxide.[1] |

| JC-1 Ratio (Red/Green) | High (>1.[1]0) | Low (<0.5) | High | |

| Annexin V / PI | Annexin-/PI- | Annexin+/PI- (Early) | Annexin-/PI- | Confirms phosphatidylserine externalization (Apoptosis).[1] |

| Caspase-3 Cleavage | Absent | Strong Band | Weak/Absent | Executioner caspase activation.[1] |

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| No ROS signal (MitoSOX) | Oxidation of probe or low dose | Use fresh MitoSOX; increase A4b dose; ensure imaging <30 mins after staining. |

| High Necrosis (PI+) | Dose too high or exposure too long | Reduce concentration to 10 |

| Precipitation in Media | Hydrophobicity of A4b | Vortex stock vigorously; ensure DMSO <0.1%; do not add to cold media. |

Experimental Workflow Diagram

Figure 2: Temporal workflow for validating this compound-induced apoptosis.[1] Note the early onset of ROS generation prior to structural mitochondrial collapse.

References

-

PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link][1]

-

Park, W.H., et al. (2007).[1] Antimycin A induces apoptosis in As4.1 juxtaglomerular cells. Cancer Letters. [Link]

-

Chen, Y., et al. (2025).[1][2] Antimycin A: From mitochondrial poison to multifaceted biological probe. Elsevier.[3] [Link]

-

Hytti, M., et al. (2019).[1] Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy. Oxidative Medicine and Cellular Longevity. [Link]

-

Mazumder, S., et al. (2022).[1] Enhanced Isolation of Streptomyces from Different Soil Habitats. International Journal of Microbiology. [Link]

Methodological & Application

Precision Metabolic Profiling: Antimycin A4b in Cancer Bioenergetics

Executive Summary & Scientific Rationale

In the study of cancer metabolism, the "Warburg Effect" (aerobic glycolysis) is no longer viewed as a static phenotype but rather a dynamic state. Cancer stem cells (CSCs) and drug-resistant clones often exhibit high metabolic plasticity, relying heavily on Oxidative Phosphorylation (OXPHOS) for survival.

Antimycin A , a secondary metabolite from Streptomyces, is the gold standard for inhibiting Mitochondrial Complex III (Cytochrome bc1 complex).[1] However, commercial "Antimycin A" is typically a heterogeneous mixture of isoforms (A1, A2, A3, and A4), leading to batch-to-batch variability in kinetic inhibition constants (

This Application Note focuses on the use of Antimycin A4b (a purified structural analog/isoform) as a precision tool. Unlike the mixture, utilizing a defined isoform allows for:

-

Exact Stoichiometry: Precise determination of active site binding titers.

-

Reproducible ROS Generation: Controlled induction of superoxide at the

site by blocking the -

Metabolic Vulnerability Mapping: Distinguishing between mitochondrial respiratory capacity and non-mitochondrial oxygen consumption with high fidelity.

Mechanism of Action: The Q-Cycle Blockade[2][3][4]

To use this compound effectively, one must understand the specific molecular event it induces.

-

Target: The Qi site (Quinone reduction site) on the inner mitochondrial membrane side of Complex III.

-

Action: this compound binds tightly to the Qi site, preventing the electron transfer from Heme

to Ubiquinone ( -

The "Short-Circuit": By blocking the Qi site, electrons cannot exit Complex III to recycle Q. However, the upstream

site (intermembrane space side) continues to accept electrons from Ubiquinol ( -

Consequence: This accumulation of electrons on the b-hemes leads to the direct reduction of molecular oxygen (

) at the

Expert Insight: Unlike Rotenone (Complex I inhibitor) which stops electron flow before ROS generation sites, this compound promotes maximal ROS generation while halting ATP production. This dual mechanism is critical for killing cancer cells that have high antioxidant thresholds.

Visualization: Complex III Inhibition Pathway[5]

Figure 1: Mechanism of this compound. Binding at the Qi site forces electron leakage at the Qo site, generating Superoxide.

Experimental Protocols

Protocol A: Determination of Spare Respiratory Capacity (Seahorse Assay)

Rationale: Cancer cells often maintain a "reserve" capacity to ramp up OXPHOS under stress. This compound is used to completely shut down mitochondrial respiration to define the non-mitochondrial baseline.

Reagents:

-

Seahorse XF Media (Agilent or equivalent).

-

This compound Stock: 10 mM in DMSO (Store at -20°C, protect from light).

-

Oligomycin (ATP Synthase inhibitor).

-

FCCP (Uncoupler).

Step-by-Step Workflow:

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa) at 20,000 cells/well in XF96 microplates 24h prior.

-

Calibration: Calibrate the analyzer with hydrated sensor cartridges.

-

Basal Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles (Mix 3 min / Measure 3 min).

-

Injection A (Oligomycin): Final conc. 1.0 µM. Measures ATP-linked respiration.

-

Injection B (FCCP): Final conc. 0.5–2.0 µM (titration required). Measures Maximal Respiration.

-

Injection C (this compound + Rotenone):

-

Critical Step: Prepare this compound to a final well concentration of 1.0 µM .

-

Note: While 0.5 µM is often sufficient for mixtures, A4b purity allows for lower effective doses, but 1.0 µM ensures 100% complex saturation without off-target toxicity.

-

Co-inject with Rotenone (0.5 µM) to block Complex I and III simultaneously.

-

-

Data Normalization: Normalize OCR to total protein (BCA assay) or cell count (Hoechst staining) immediately after the run.

Interpretation: The residual OCR after this compound injection represents Non-Mitochondrial Respiration (enzymes like NADPH oxidases). Subtracting this value from the Maximal Respiration yields the true Spare Respiratory Capacity .

Protocol B: Mitochondrial ROS Induction & Apoptosis Assay

Rationale: To test if a cancer cell line is susceptible to ROS-induced death (ferroptosis or apoptosis), we use this compound to mechanically force superoxide production.

Reagents:

-

MitoSOX™ Red (Superoxide indicator).

-

Annexin V-FITC / Propidium Iodide (PI).

-

This compound (10 mM Stock).

Step-by-Step Workflow:

-

Treatment:

-

Seed cells in 6-well plates.

-

Treat with this compound (titration: 0, 5, 10, 50 µM) for 1 to 4 hours .

-

Control: Pre-treat one group with NAC (N-acetylcysteine, 5 mM) to validate ROS-dependency.

-

-

ROS Labeling (MitoSOX):

-

Wash cells with HBSS.

-

Incubate with 5 µM MitoSOX Red for 15 mins at 37°C.

-

Wash 3x with warm buffer (Critical: Unbound dye in cytosol causes high background).

-

-

Flow Cytometry:

-

Excitation: 510 nm / Emission: 580 nm.

-

Gate on live cells (FSC/SSC).

-

-

Apoptosis Readout:

-

Harvest cells (trypsinize).

-

Stain with Annexin V-FITC and PI per kit instructions.

-

Analyze via Flow Cytometry (Ex 488 nm).[2]

-

Data Analysis & Expected Results

Table 1: Troubleshooting Common Issues

| Observation | Probable Cause | Corrective Action |

| Incomplete OCR inhibition | Insufficient A4b concentration or high cell density. | Increase A4b to 2.0 µM or reduce seeding density. |

| High Background ROS | MitoSOX oxidation by cytosolic oxidants or light exposure. | Limit dye loading to <20 mins; keep samples in dark; wash thoroughly. |

| No Apoptosis observed | "Warburg" phenotype (Glycolysis dependent). | Verify glucose dependency. Perform assay in Galactose media to force OXPHOS reliance. |

| Precipitation in Media | A4b insolubility in aqueous buffer. | Vortex stock vigorously. Ensure DMSO concentration in well is <0.1%. |

Visualization: Experimental Workflow

Figure 2: Workflow for validating this compound effects on metabolism and survival.

References

-

Han, Y. H., et al. (2008). Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells.[3] Oncology Reports, 20(3), 689–693.

-

Chen, Y., et al. (2010). Antimycin A dose dependently suppresses the self-renewing ability of lung cancer stem cells. Journal of Cellular Physiology, 223(2).

-

Miyoshi, H., et al. (1995). Structural factors of antimycin A molecule required for inhibitory action. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1229(1), 149-154.

-

Cayman Chemical. Mitochondrial ROS Detection Assay Kit Protocol.

-

Agilent Technologies. Seahorse XF Cell Mito Stress Test Kit User Guide.

Disclaimer: This application note is for research use only. This compound is a potent toxin; handle with appropriate PPE in a fume hood.

Sources

A protocol for inducing apoptosis in cancer cell lines using Antimycin A4b

Application Note: Precision Induction of Apoptosis in Cancer Cell Lines using Antimycin A4b

Abstract & Scope

This application note details a high-precision protocol for inducing mitochondrial-mediated apoptosis in neoplastic cell lines using This compound , a specific structural analog of the Antimycin A complex. While commercial "Antimycin A" is typically a mixture of fractions (

This guide targets researchers requiring reproducible activation of the intrinsic apoptotic pathway via Complex III (Cytochrome

Mechanistic Background: The "Why" and "How"

To induce apoptosis effectively, one must understand the causality of the drug. This compound acts as a specific inhibitor of the mitochondrial electron transport chain (ETC).

-

Target: The

site (inner ubiquinone binding site) of Complex III. -

Mechanism: It blocks the transfer of electrons from Heme

to Ubiquinone. -

Cascade:

-

Electron Blockade: Electrons accumulate upstream (Complex I and II).

-

ROS Surge: "Leaked" electrons reduce molecular oxygen (

) to superoxide ( -

MMP Collapse: The disruption of the proton gradient leads to a loss of Mitochondrial Membrane Potential (

). -

Apoptosis Initiation: Cytochrome

is released into the cytosol, forming the apoptosome with Apaf-1, activating Caspase-9 and subsequently Caspase-3.

-

Pathway Visualization

Figure 1: Mechanism of Action.[1] this compound binds the Qi site, forcing electron leakage and triggering the intrinsic apoptotic cascade.

Reagent Preparation & Handling

Critical Note on Specificity: Standard Antimycin A (mixture) has an average MW of ~548 g/mol .[2] This compound is a specific analog. You must verify the Molecular Weight (MW) on your specific Certificate of Analysis (CoA).

-

Estimated MW for this compound: ~506.5 - 520 g/mol (varies by exact alkyl chain length).

Stock Solution Protocol

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered (0.2 µm).

-

Concentration: Prepare a 10 mM or 50 mM master stock.

-

Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

-

Example: To make 1 mL of 50 mM stock using A4b (assume MW 506.5 g/mol ):

-

-

Storage: Aliquot into light-protective amber tubes (20-50 µL). Store at -20°C (stable for 1 year). Avoid freeze-thaw cycles.

Core Protocol A: Dose Optimization (Cytotoxicity)

Before inducing apoptosis for mechanistic study, you must determine the

Assay: Cell Viability (MTT, CCK-8, or Resazurin).

Step-by-Step:

-

Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) at

to -

Treatment: Prepare serial dilutions of this compound in complete media.

-

Range: 0.1 µM to 100 µM (Log scale: 0.1, 0.5, 1, 5, 10, 50, 100 µM).

-

Vehicle Control: DMSO matched to the highest concentration (must be <0.5% v/v).

-

-

Incubation: Incubate for 24 hours and 48 hours .

-

Note: Antimycin A induces ROS early (1-4h), but cell death readout requires time.

-

-

Readout: Add viability reagent, incubate 1-4h, and read absorbance/fluorescence.

-

Analysis: Plot Non-linear regression (Sigmoidal dose-response) to calculate

.

Data Summary Table: Typical Sensitivity Ranges

| Cell Line Type | Sensitivity | Typical IC50 (24h) | Notes |

|---|---|---|---|

| HeLa (Cervical) | High | 5 - 15 µM | Rapid ROS responders. |

| A549 (Lung) | Moderate | 20 - 50 µM | High basal antioxidant capacity may delay apoptosis. |

| HepG2 (Liver) | High | 2 - 10 µM | Highly dependent on mitochondrial respiration. |

| Fibroblasts (Normal) | Low | > 50 µM | Often used as negative control (Warburg effect less pronounced). |

Core Protocol B: Apoptosis Induction & Validation

Once the optimal dose is found (typically

Experimental Workflow

Figure 2: Experimental workflow for confirming apoptosis.

Method 1: Annexin V / PI Staining (Flow Cytometry)[3]

-

Purpose: Distinguish early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

-

Protocol:

-

Treat cells with this compound (e.g., 20 µM) for 12h and 24h.

-

Harvest cells (include floating cells!) using Accutase or gentle trypsin.

-

Wash 1x with cold PBS.

-

Resuspend in 100 µL 1X Annexin-binding buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate 15 min at RT in dark.

-

Add 400 µL buffer and analyze via Flow Cytometry (FL1 vs FL2/3).

-

Method 2: Western Blotting (Molecular Markers)

-

Purpose: Confirm caspase cascade activation.

-

Targets:

-

Cleaved Caspase-3: (17/19 kDa fragment) - The executioner.

-

Cleaved PARP: (89 kDa fragment) - Hallmark of nuclear disassembly.

-

Bcl-2 / Bax: Check for ratio alteration (Bax upregulation/translocation).

-

-

Timepoint: 12h to 24h post-treatment.

Core Protocol C: Mechanistic Confirmation (ROS & MMP)

To prove this compound is working via the mitochondrial pathway (and not off-target toxicity), you must validate the upstream events.

Mitochondrial ROS Detection (MitoSOX or DCFDA)

This compound induces superoxide specifically.

-

Reagent: MitoSOX™ Red (Superoxide specific) or H2DCFDA (General ROS).

-

Protocol:

-

Treat cells for 2 - 4 hours (ROS is an early event).

-

Add MitoSOX (5 µM final) for the last 15 mins of incubation.

-

Wash x3 with warm HBSS.

-

Analyze via Flow Cytometry (PE channel) or Fluorescence Microscopy.

-

Expectation: distinct right-shift in fluorescence intensity compared to control.

-

Mitochondrial Membrane Potential (ΔΨm)

-

Reagent: JC-1 or TMRE.

-

Protocol:

-

Treat cells for 6 - 12 hours .

-

Stain with JC-1 (2 µM) for 30 min.

-

Analysis:

-

Healthy Cells: Red aggregates (high potential).

-

Apoptotic Cells: Green monomers (low potential).

-

Result: A decrease in the Red/Green fluorescence ratio indicates MMP collapse.

-

-

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| No Apoptosis observed | High glycolytic rate (Warburg effect) | Culture cells in Galactose media instead of Glucose to force mitochondrial reliance. |

| Necrosis dominant (PI high) | Concentration too high | Reduce dose; check early timepoints (6-12h). |

| Precipitation in media | Stock concentration too high | Ensure DMSO stock is fully dissolved; vortex media immediately upon addition. |

| Variable results | This compound instability | Use fresh aliquots. Do not refreeze. Protect from light. |

Mandatory Controls:

-

Negative: Vehicle (DMSO) only.

-

Positive: Staurosporine (1 µM) or standard Antimycin A mixture (for comparison).

-

ROS Control: Pre-treat with NAC (N-acetylcysteine, 5 mM) to block ROS. If apoptosis is prevented, the mechanism is ROS-dependent.

References

-

Han, Y., et al. (2008). "Antimycin A induces apoptosis in As4.1 juxtaglomerular cells via mitochondrial ROS and Caspase activation."[3] Cancer Letters, 265(1).

-

Park, W.H., et al. (2007). "Antimycin A induces apoptosis in human pulmonary adenocarcinoma A549 cells."[4] Oncology Reports, 17(6).

-

Tzagoloff, A., et al. (1986). "Structure and function of the mitochondrial bc1 complex." Annual Review of Biochemistry. (Foundational mechanism).[2][3][4][5]

-

King, M.S., et al. (2011). "Mitochondrial ROS production by the antimycin-inhibited cytochrome bc1 complex." Biochimica et Biophysica Acta (BBA).[2]

-

Galluzzi, L., et al. (2018). "Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018." Cell Death & Differentiation. (Standard for defining apoptosis).[6]

Disclaimer: This protocol is for research use only. This compound is a potent toxin; handle with appropriate PPE in a biosafety cabinet.

Sources

- 1. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimycin A | Cell Signaling Technology [cellsignal.com]

- 3. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Antimycin A: A Comprehensive Guide

Introduction: The Significance of Antimycin A Analysis

Antimycin A is a complex of closely related depsipeptide antibiotics produced by various species of Streptomyces.[1][2] Renowned for its potent inhibitory effect on mitochondrial complex III (the cytochrome bc1 complex), Antimycin A is a valuable tool in cellular respiration studies and has demonstrated potential as an anticancer agent by inducing the degradation of the c-Myc oncoprotein.[3] Furthermore, it is utilized as a piscicide in fisheries management.[1][4] Given its diverse biological activities and applications, the accurate and precise quantification of Antimycin A and its various homologs (e.g., A1, A2, A3, A4) is paramount for research, drug development, and environmental monitoring.[1]

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for the separation, identification, and quantification of Antimycin A.[1][4] Its high resolution, sensitivity, and adaptability to various detection methods make it indispensable for analyzing this complex mixture. This application note provides detailed protocols for the analysis of Antimycin A using reversed-phase HPLC coupled with both Ultraviolet-Visible (UV-Vis) and Mass Spectrometry (MS) detection, catering to the needs of researchers, scientists, and drug development professionals.

The Chromatographic Challenge: Separating a Complex Mixture

Antimycin A is not a single entity but a mixture of at least 10 closely related components.[5] The primary challenge in its analysis lies in achieving adequate separation of these homologs, which differ subtly in their alkyl side chains.[1][6][7] Reversed-phase HPLC has proven to be the most effective chromatographic mode for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.[5][6][7][8][9] The choice of column, mobile phase composition, and gradient elution are critical parameters that must be optimized to resolve the individual Antimycin A components.[2][7]

Method 1: Reversed-Phase HPLC with UV-Vis Detection for Routine Analysis

This method is well-suited for routine quality control, stability studies, and general research purposes where high sensitivity is not the primary requirement. The methodology is based on the principle that the chromophores within the Antimycin A structure absorb light in the UV region, allowing for quantitative analysis.

Rationale for Method Parameters

-

Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography, offering excellent hydrophobic retention for the relatively nonpolar Antimycin A molecules.[5][10] The choice of a column with a smaller particle size (e.g., 5 µm) can enhance peak efficiency and resolution.[11]

-

Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency.[8][12] The buffer, typically containing a weak acid like phosphoric or formic acid, helps to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times.[8]

-

Detection: UV detection at a wavelength where Antimycin A exhibits significant absorbance (e.g., 206 nm) provides good sensitivity for many applications.[11][13] A Diode Array Detector (DAD) can be beneficial for acquiring full UV spectra, aiding in peak identification and purity assessment.

Experimental Workflow: HPLC-UV Analysis

Sources

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. Determination of antimycin–a in a liquid formulation by high performance liquid chromatography–mass spectrometry [pubs.usgs.gov]

- 3. Antimycin A as a mitochondria damage agent induces an S phase arrest of the cell cycle in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of antimycin–a in a liquid formulation by high performance liquid chromatography–mass spectrometry [pubs.usgs.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. High-performance liquid-chromatographic separation of subcomponents of antimycin-A | U.S. Geological Survey [usgs.gov]

- 7. High-performance liquid chromatographic separation of subcomponents of antimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of Antimycin A1 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijsred.com [ijsred.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

How to minimize Antimycin A4b off-target effects in cell-based assays

Welcome to the technical support resource for researchers utilizing Antimycin A in cell-based assays. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this potent mitochondrial inhibitor. Our goal is to empower you to design robust experiments, accurately interpret your data, and minimize the impact of off-target effects.

Introduction: The Double-Edged Sword of Antimycin A

Antimycin A is a powerful and widely used tool for studying mitochondrial function. It acts as a high-affinity inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting Complex III (cytochrome bc1 complex).[1][2] By binding to the Qi site of cytochrome b within this complex, it blocks the transfer of electrons from ubiquinol to cytochrome c1.[2][3] This primary action has several immediate and critical consequences for the cell: a halt in cellular respiration, a collapse of the mitochondrial membrane potential, a drastic reduction in ATP production, and a significant increase in the production of reactive oxygen species (ROS).[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the precise on-target mechanism of Antimycin A, and what are its immediate downstream consequences?

Antimycin A specifically binds to the Qi site of the cytochrome b subunit within Complex III of the mitochondrial electron transport chain.[2][3][6] This action physically obstructs the electron flow, leading to a "backup" in the ETC. The primary consequences are:

-

Blocked Electron Transport: Halts the progression of electrons to Complex IV.[3]

-

Collapsed Proton Gradient: The interruption of electron flow stops the pumping of protons across the inner mitochondrial membrane, dissipating the electrochemical gradient required for ATP synthesis.[3]

-

Decreased ATP Production: With the loss of the proton motive force, ATP synthase activity is severely impaired, leading to cellular energy depletion.[3]

-

Massive ROS Production: The electron "backup" at Complex III results in the premature transfer of electrons to molecular oxygen, generating a surge of superoxide anions (O₂⁻) and other reactive oxygen species.[3][7][8]

Caption: Mechanism of Antimycin A action on the Electron Transport Chain (ETC).

Q2: Beyond Complex III inhibition, what are the most common off-target or secondary effects I should be aware of?

The potent biological activity of Antimycin A initiates a cascade of events that can extend far beyond simple respiratory inhibition. Researchers must consider these potential confounders:

-

ROS-Mediated Signaling: The burst of ROS is not just damaging; it acts as a potent signaling event. For example, ROS generated by Antimycin A can activate Glycogen Synthase Kinase 3 (GSK3), which in turn promotes the degradation of the oncoprotein c-Myc.[5][9]

-

Induction of Apoptosis: Antimycin A is a robust inducer of apoptosis. This occurs through the canonical mitochondrial pathway (intrinsic apoptosis) involving loss of membrane potential, cytochrome c release, and subsequent caspase activation.[1][10][11][12]

-

Bcl-2/Bcl-xL Inhibition: Antimycin A has been reported to function as a BH3 mimetic, directly binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][4] This can sensitize cells to apoptosis independently of its effects on respiration.

-

Ion Channel Modulation: In specific cell types, such as sensory neurons, Antimycin A-induced ROS can activate TRPA1 channels, while TRPV1 channels can be activated through a ROS-independent mechanism.[13]

-

Metabolic Reprogramming: By shutting down oxidative phosphorylation, Antimycin A forces cells to rely on other metabolic pathways. This typically results in a compensatory increase in glycolysis, observable as an increased extracellular acidification rate (ECAR).[11][14]

Q3: My cells are showing significant toxicity at concentrations much lower than reported in the literature. What's going wrong?

This is a common issue stemming from several factors. It's crucial not to assume a universal effective concentration for Antimycin A.

-

Cell-Type Specificity: Different cell lines have vastly different metabolic profiles. Cells that are highly dependent on oxidative phosphorylation will be exquisitely sensitive to Antimycin A, whereas cells that are more glycolytic may be more resistant.[11]

-

Synergistic Effects: The observed toxicity is a combination of ATP depletion, ROS-induced damage, and potential off-target effects like Bcl-2 inhibition.[1] In some cell lines, one of these secondary effects might be the dominant driver of cell death.

-

Experimental Conditions: Factors like cell density, media formulation (especially glucose and pyruvate concentrations), and duration of exposure can all significantly impact apparent toxicity.[11]

Senior Scientist's Advice: The first step in any study using Antimycin A is to perform a thorough dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for viability in your specific cell model and time frame. This provides an empirical basis for selecting appropriate concentrations for your mechanistic studies.

Troubleshooting & Validation Guides

Problem 1: Is the drug working? Confirming On-Target Engagement

Before investigating any downstream phenotype, you must confirm that Antimycin A is inhibiting mitochondrial respiration as expected in your system.

Recommended Approach: Measure the Oxygen Consumption Rate (OCR) using an extracellular flux analyzer. This is the gold standard for assessing mitochondrial function in real-time. A sharp drop in OCR immediately following Antimycin A injection provides definitive evidence of Complex III inhibition.[11]

| Parameter | Expected Result with Antimycin A | Interpretation |

| Basal OCR | Drastic and rapid decrease | Successful inhibition of the ETC at Complex III. |

| ATP Production | Significant decrease | Confirms reliance on oxidative phosphorylation for ATP. |

| Maximal Respiration | Abolished | The respiratory chain is unable to respond to uncouplers. |

| ECAR | Often increases | Compensatory shift to glycolysis for energy production.[11] |

Alternative Approach: If an extracellular flux analyzer is unavailable, you can use a biochemical assay to measure Complex III activity directly in isolated mitochondria.[15][16][17] These kits typically measure the reduction of cytochrome c, a reaction catalyzed by Complex III.

Problem 2: Is my observation a direct result of respiratory inhibition or a ROS-mediated off-target effect?

This is one of the most critical questions to address for data integrity. The massive ROS burst from Antimycin A can independently activate numerous signaling pathways.

Recommended Approach: Use a "rescue" experiment with a potent antioxidant. N-acetylcysteine (NAC) is a widely used ROS scavenger that can help differentiate between ROS-dependent and ROS-independent effects.[18]

Caption: Workflow for dissecting ROS-dependent vs. independent effects.

Key Experimental Protocols

Protocol 1: Determining Cell Viability and IC50 using MTT Assay

This protocol establishes the cytotoxic profile of Antimycin A in your cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[6][11]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2x serial dilution of Antimycin A in your culture medium. Include a vehicle-only control (e.g., DMSO).

-

Treatment: Remove the old medium and add the Antimycin A dilutions to the appropriate wells. Incubate for your desired time point (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT reagent (typically 5 mg/mL stock) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, protected from light.

-

Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 560-595 nm).

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the percent viability against the log of the Antimycin A concentration and use a non-linear regression (four-parameter logistic model) to calculate the IC50 value.[6]

Protocol 2: Measuring Oxygen Consumption Rate (OCR)

This protocol validates the on-target effect of Antimycin A on mitochondrial respiration.

Principle: An extracellular flux analyzer measures the rate at which cells consume oxygen in real-time, providing a direct readout of mitochondrial respiration.

Methodology:

-

Cell Seeding: Seed cells in the specialized microplate for the flux analyzer and allow them to adhere overnight to form a uniform monolayer.

-

Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO₂ incubator according to the manufacturer's protocol.

-

Assay Preparation: The next day, replace the growth medium with the appropriate assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Allow cells to equilibrate in a non-CO₂ incubator for 1 hour.

-

Compound Loading: Load the injection ports of the sensor cartridge with the compounds for the mitochondrial stress test. A typical sequence is:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore that uncouples respiration)

-

Port C: Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)

-

-

Assay Execution: Place the cell plate in the analyzer and run the mitochondrial stress test protocol.

-

Data Analysis: The instrument software will generate a profile of OCR over time. The injection of Rotenone/Antimycin A should cause the OCR to drop to near-zero levels, representing non-mitochondrial oxygen consumption. This confirms complete inhibition of the ETC.

Summary Table: Alternatives to Antimycin A

To confirm that your observed effects are specific to Complex III inhibition and not an artifact of Antimycin A's unique chemical structure, consider using an alternative inhibitor with a different binding site.

| Inhibitor | Target Complex | Binding Site | Key Considerations |

| Antimycin A | Complex III | Qi site | Potent, but known off-target effects (ROS, Bcl-2).[1][6] |

| Myxothiazol | Complex III | Qo site | Binds to a different site than Antimycin A; useful for confirming Complex III-specific effects. |

| Stigmatellin | Complex III | Qo site | Another Qo site inhibitor; provides an additional layer of validation. |

| Rotenone | Complex I | IQ site | Use as a control to see if inhibition upstream of Complex III produces a similar phenotype.[8] |

| Oligomycin | Complex V (ATP Synthase) | F₀ subunit | Inhibits ATP synthesis without directly blocking electron flow; useful to dissect effects of ATP depletion vs. ROS. |

References

- Let's Talk Academy. (2025, June 15). Antimycin A and Its Inhibition of the Mitochondrial Electron Transport Chain: Focus on Complex III. CSIR NET LIFE SCIENCE COACHING.

- MDPI. (n.d.). Mechanisms of Mitochondrial ROS Production in Assisted Reproduction: The Known, the Unknown, and the Intriguing.

- ResearchGate. (n.d.). ROS production sites in the ETC. Rotenone and antimycin A induce ROS... [Download Scientific Diagram].

- PubMed. (2020, July 14).

- Semantic Scholar. (n.d.). Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells.

- Semantic Scholar. (n.d.).

- ScienceDirect. (2026, January 20). The mitochondrial gambit: Re-evaluating Antimycin A as a multi-pronged anti-cancer agent.

- NIH. (n.d.).

- PMC. (2025, March 8).

- PubMed. (2021, July 22). Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells.

- PMC. (n.d.).

- MDPI. (n.d.). Antipsychotic Drug Cariprazine Induces Distinct Cell Death Mechanisms in HeLa and HCT116 Cells as a Potential Inhibitor of Qi-Site of Cytochrome bc1 Reductase.

- MDPI. (n.d.).

- Cell Signaling Technology. (n.d.). Antimycin A #33357.

- NIH. (n.d.).

- ResearchGate. (n.d.). Antimycin A treatment elevates ROS production and induces an increase...

- Waseda University. (n.d.).

- PubMed. (n.d.). Antimycin A-induced killing of HL-60 cells: apoptosis initiated from within mitochondria does not necessarily proceed via caspase 9.

- Abcam. (n.d.). Mitochondrial Complex III Activity Assay Kit (ab287844).

- NIH. (2024, April 3). Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1.

- PMC - NIH. (n.d.).

- PubMed. (n.d.). Mechanisms involved in the inhibition of glycolysis by cyanide and antimycin A in Candida albicans and its reversal by hydrogen peroxide.

- Sigma-Aldrich. (n.d.). Mitochondrial Complex III Activity Assay Kit sufficient for 100 colorimetric tests.

- Oxford Academic. (n.d.). Mechanisms involved in the inhibition of glycolysis by cyanide and antimycin A in Candida albicans and its reversal by hydrogen peroxide. A common feature in Candida species. FEMS Yeast Research.

- Cayman Chemical. (n.d.). MitoCheck® Complex II/III Activity Assay Kit.

- Elabscience. (n.d.). Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit.

Sources

- 1. Antimycin A | Cell Signaling Technology [cellsignal.com]

- 2. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. The mitochondrial gambit: Re-evaluating Antimycin A as a multi-pronged anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway [mdpi.com]

- 13. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondrial Complex III Activity Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

- 18. researchgate.net [researchgate.net]

Stability of Antimycin A4b in different cell culture media over time

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Antimycin A, with a specific focus on the stability of Antimycin A4b, in common cell culture media. Inconsistent experimental outcomes can often be traced back to the degradation of this potent mitochondrial inhibitor in your working solutions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to ensure the validity and reproducibility of your results.

Troubleshooting Guide: Unexplained Variability in Your Antimycin A Experiments?

Have you observed diminishing effects of Antimycin A over the course of your experiments? Or perhaps you're seeing a lack of concordance between different batches of experiments? The stability of Antimycin A in your cell culture medium could be the culprit.

Scenario 1: Decreasing Potency in Time-Course Experiments

You are treating your cells with Antimycin A and observing a significant effect at 6 hours, but the effect seems to diminish at 24 and 48 hours, even though the compound is not removed. This could be a sign of Antimycin A degradation.

Caption: Troubleshooting workflow for decreasing Antimycin A potency.

Scenario 2: Inconsistent Results Between Experiments

You are performing multiple experiments using the same concentration of Antimycin A but are observing significant variability in the cellular response.

Technical Support Center: Optimizing Antimycin A Incubation for Apoptosis Induction

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for utilizing Antimycin A in apoptosis research. This document is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing experimental conditions. We move beyond simple protocols to explain the underlying principles, helping you design robust experiments and troubleshoot effectively.

Part 1: Core Principles of Antimycin A-Induced Apoptosis

Q: What is the precise mechanism by which Antimycin A induces apoptosis?

Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it binds to Complex III (cytochrome c reductase), blocking the transfer of electrons from cytochrome b to cytochrome c1.[1][2] This inhibition has several immediate and downstream consequences that converge to initiate the intrinsic apoptotic pathway:

-

Mitochondrial Respiration Failure: The blockage of the ETC halts oxidative phosphorylation, leading to a collapse of the mitochondrial membrane potential (ΔΨm) and a sharp decline in cellular ATP production.[3][4]

-

Superoxide Production: The stalled ETC results in a leakage of electrons, which then react with molecular oxygen to form superoxide radicals (O₂⁻), dramatically increasing reactive oxygen species (ROS) within the mitochondria.[1][2]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The combination of ROS-induced damage and the loss of ΔΨm triggers the opening of mitochondrial permeability transition pores (mPTP) and activates pro-apoptotic Bcl-2 family proteins (e.g., Bax). This leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[5]

-

Apoptosome Formation and Caspase Activation: Key among the released factors is cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, which oligomerizes and recruits pro-caspase-9 to form the "apoptosome." This complex activates caspase-9, which in turn activates effector caspases like caspase-3.[6][7]

-

Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[6][7]

Below is a diagram illustrating this signaling cascade.

Caption: Antimycin A-induced intrinsic apoptotic pathway.

Q: Why is optimizing the incubation time so critical for my apoptosis experiment?

Optimizing the incubation time is paramount because apoptosis is a dynamic, transient process. The "right" incubation time is the window where you can clearly observe the specific apoptotic markers of interest without the confounding effects of secondary necrosis.

-

Too Short: An insufficient incubation time will result in a low percentage of apoptotic cells, as the signaling cascade may not have progressed far enough to produce detectable markers (e.g., caspase activation, DNA fragmentation). This can lead to a false-negative result.

The ideal time point captures the peak of the apoptotic process for your specific cell type and Antimycin A concentration.

Part 2: Experimental Design & Optimization FAQs

Q: How do I determine the starting concentration of Antimycin A for my cell line?

The sensitivity to Antimycin A is highly cell-type dependent. A preliminary dose-response experiment is essential.

-

Causality: Different cell lines have varying mitochondrial densities, metabolic rates, and antioxidant capacities. A cell line with robust antioxidant defenses may require a higher concentration of Antimycin A to accumulate sufficient ROS to trigger apoptosis.

-

Recommendation: Perform a dose-response curve using a broad range of Antimycin A concentrations (e.g., 1 µM to 100 µM). Incubate for a fixed, intermediate time (e.g., 24 hours) and measure cell viability using an MTT or similar assay.[3] The goal is to identify the concentration that induces approximately 50% cell death (IC50), which is often a good starting point for subsequent time-course experiments.

Q: What is a typical incubation time range I should test?

Based on published data, the apoptotic response to Antimycin A can be observed across a wide timeframe.

-

Early Events (MMP Loss): Can be detected in as little as 4 hours.[3]

-

Mid-Stage Events (Caspase Activation): Often measured around 24 hours.[3]

-

Late-Stage Events (DNA Fragmentation): Can be prominent at 24 to 48 hours.[3][7]

Recommendation: After determining an effective concentration (e.g., IC50), perform a time-course experiment. Seed cells in multiple plates and treat them with the chosen Antimycin A concentration. Harvest and analyze cells at various time points, such as 4, 8, 12, 24, and 48 hours. This will reveal the kinetics of apoptosis in your specific model.

| Cell Line Example | Antimycin A Concentration | Incubation Time | Observed Effect | Reference |

| ARPE-19 | 20 µM | 24 hours | ~43% reduction in viability (MTT) | [3] |

| hRPE | 20 µM | 24 hours | ~36% reduction in viability (MTT) | [3] |

| ARPE-19 | 25 µM | 4 hours | Significant loss of MMP | [3] |

| ARPE-19 | 10-50 µM | 24 hours | Increased Caspase-3 activity | [3] |

| As4.1 | Not Specified | 48 hours | Sub-G1 DNA content, Annexin V+ | [7] |

| PC12 | Not Specified | Not Specified | Increased ROS and Ca2+ in early stage | [2] |

This table summarizes data from various studies and should be used as a general guideline. Empirical validation is required for your specific cell line and conditions.

Part 3: Troubleshooting Guide

Q: My cells are dying, but I'm seeing high levels of necrosis, not apoptosis. What's wrong?

This is a classic issue of over-treatment.

-

Cause: The Antimycin A concentration is likely too high, or the incubation time is too long. This causes a rapid and massive depletion of ATP. Since apoptosis is an energy-dependent process, the cell lacks the required ATP to execute the ordered apoptotic program and instead undergoes necrosis, characterized by cell swelling and membrane rupture.[9]

-

Solution:

-

Reduce Concentration: Lower the Antimycin A concentration significantly. Try concentrations at or below the IC50.

-

Shorten Incubation Time: Analyze earlier time points in your time-course experiment.

-

Use Annexin V/PI Staining: This is the gold standard for distinguishing apoptosis from necrosis. Apoptotic cells are Annexin V-positive/PI-negative, while necrotic or late apoptotic cells are Annexin V-positive/PI-positive.[8]

-

Q: I'm not observing any significant apoptosis. What are the possible reasons?

This indicates under-treatment or a resistant cell line.

-

Cause & Solution:

-

Concentration Too Low: Your dose-response curve may have been misleading, or the chosen concentration is sub-optimal. Increase the Antimycin A concentration.

-

Incubation Time Too Short: You may be analyzing a time point before the apoptotic cascade is fully activated. Extend your time course to 48 or even 72 hours.

-

Resistant Cell Line: Some cell lines, particularly cancer cells with high levels of anti-apoptotic proteins like Bcl-2, can be resistant. You may need to use significantly higher concentrations or consider co-treatment with a Bcl-2 inhibitor.[10]

-

Assay Sensitivity: Ensure your detection method is sensitive enough. Caspase activity assays are often more sensitive than DNA fragmentation assays at earlier time points.

-

Q: I see a loss of mitochondrial membrane potential, but no downstream caspase activation. Why?

This points to a potential block or alternative cell death pathway.

-

Cause: The initial mitochondrial insult (loss of ΔΨm) is occurring, but the signal is not being transduced to the caspase cascade. This could be due to high expression of caspase inhibitors (IAPs) or, in some specific cell types, the induction of a caspase-independent cell death pathway.[11] For instance, research in HL-60 cells showed that Antimycin A-induced apoptosis could proceed without the canonical activation of caspase-9.[11]

-

Solution:

-

Check for Cytochrome c Release: Perform subcellular fractionation and Western blot to see if cytochrome c is being released from the mitochondria into the cytosol. If it is not, the block is at the level of MOMP.

-

Investigate Other Markers: Look for signs of other cell death pathways, such as autophagy (LC3-II expression) or necroptosis.

-

Increase Treatment Severity: A stronger stimulus (higher concentration or longer incubation) might be needed to overcome the threshold for caspase activation.

-

Below is a troubleshooting workflow to guide your optimization process.

Caption: Workflow for optimizing Antimycin A incubation time.

Part 4: Key Experimental Protocols

Protocol 1: Time-Course Analysis of Apoptosis via Annexin V/PI Staining

This protocol allows for the kinetic analysis of apoptosis and necrosis induction.

-

Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Prepare enough plates for all time points and controls.

-

Treatment: Treat cells with the pre-determined optimal concentration of Antimycin A. Include a vehicle-only control (e.g., DMSO).

-

Harvesting: At each time point (e.g., 4, 8, 12, 24, 48 hours), harvest both adherent and floating cells.

-

Aspirate the media (containing floating cells) and centrifuge at 300 x g for 5 minutes.

-

Wash the adherent cells with PBS, then detach using a gentle enzyme like TrypLE (to preserve membrane integrity).

-

Combine the detached cells with the pellet from the media.

-

-

Staining:

-

Wash the combined cell pellet once with cold PBS.

-

Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. (Refer to manufacturer's kit for specific volumes, e.g., Merck Millipore[9]).

-

Incubate for 15 minutes at room temperature, protected from light.

-

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of the key executioner caspase.

-

Cell Seeding and Treatment: Seed and treat cells in 100 mm dishes as described above for your desired time points.

-

Lysate Preparation:

-

Harvest cells (adherent and floating) and wash with cold PBS.

-

Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Assay Reaction:

-

In a 96-well plate, add 50 µg of protein from each sample. Adjust the volume to 50 µL with Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.

-

Add 5 µL of the 4 mM DEVD-pNA substrate (caspase-3 specific).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The pNA cleaved from the substrate by active caspase-3 produces a yellow color. Compare the absorbance of treated samples to the untreated control.

References

-

Maiti, P., et al. (2012). Antimycin A-induced mitochondrial apoptotic cascade is mitigated by phenolic constituents of Phyllanthus amarus aqueous extract in Hep3B cells. Toxicology in Vitro. Available at: [Link]

-

Kaelber, A., et al. (2019). Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1. eNeuro. Available at: [Link]

-

Gerasimenko, J.V., et al. (2002). Antimycin A significantly lowers the threshold concentration and time necessary for maximal formation of ROS and DNA single-strand breaks in cells exposed to peroxynitrite. ResearchGate. Available at: [Link]

-

Mala,J., et al. (2019). Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy. Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

He, L., et al. (2006). Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3. The Journal of Biological Chemistry. Available at: [Link]

-